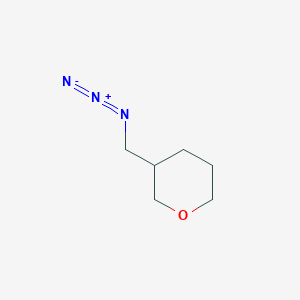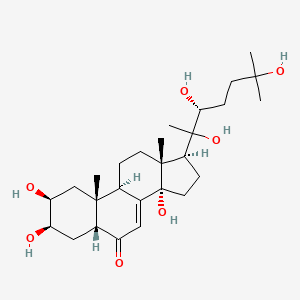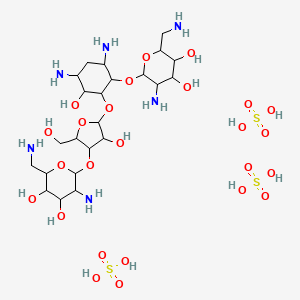
D-Lysine; ketoprofen
Übersicht
Beschreibung
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) is a compound that combines 2-(3-Benzoylphenyl)propanoic acid with lysine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 2-(3-Benzoylphenyl)propanoic acid, which is a member of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Benzoylphenyl)propanoic acid involves the reaction of 3-benzoylphenyl-acetonitrile or a corresponding alkoxide with a methylating agent in a two-phase system. The mixture is then hydrolyzed, and the resulting acid can be converted to a metal salt or an addition salt of a nitrogenous base. Methylation is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature of -10 to +50 degrees Celsius .
Industrial Production Methods
Industrial production methods for 2-(3-Benzoylphenyl)propanoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Benzoylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of 2-(3-Benzoylphenyl)propanoic acid. These products have various applications in pharmaceuticals and chemical research .
Wissenschaftliche Forschungsanwendungen
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for treating pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. By blocking these enzymes, the compound reduces inflammation and alleviates pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(3-Benzoylphenyl)propanoic acid: A similar compound with comparable anti-inflammatory properties.
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: Another derivative with potential therapeutic applications.
Uniqueness
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) is unique due to its combination with lysine, which may enhance its bioavailability and therapeutic efficacy. This combination allows for better absorption and utilization in the body compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid;(2R)-2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIORVCHBUEWEP-QDXATWJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972999 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-78-0 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Aminomethyl)-4-hydroxy-6-methyl-7,8-dihydro-6h-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride](/img/structure/B8061970.png)

![(1S,9R)-11-(4-Aminophenyl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8061987.png)

![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-15,17,27,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate](/img/structure/B8061999.png)



![disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8062028.png)
![(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;dihydrate](/img/structure/B8062035.png)
![2-(1,3-Benzodioxol-5-yl)-3-[6-(cyclohexylamino)hexyl]-1,3-thiazolidin-4-one](/img/structure/B8062055.png)
![N-[3-(4-methylphenyl)sulfanyl-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B8062062.png)
![9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8062072.png)
![3-Methyl-1-[[5-[4-(2-piperidin-1-ylethoxy)phenyl]-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl]amino]pyrrole-2,5-dione](/img/structure/B8062083.png)
